N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Inhibitors
Chemical inhibitors of cytochrome P450 isoforms play a crucial role in predicting drug-drug interactions by assessing the metabolism of drugs. Selective inhibitors help in deciphering the specific involvement of CYP isoforms in drug metabolism. For instance, ketoconazole is widely used in phenotyping studies as a selective CYP3A inhibitor, highlighting the importance of understanding the selectivity and potency of these inhibitors in drug development (Khojasteh et al., 2011).
Anticancer Agents
Compounds like mafosfamide, a cyclophosphamide analog, have shown efficacy in preclinical investigations and clinical trials against various types of cancer cells. Such compounds have been evaluated for their tolerability and efficacy, providing insights into their potential as anticancer agents (Mazur et al., 2012).
Thiophene Derivatives
Thiophene derivatives possess a wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their versatile applications stem from their electronic properties and their role as intermediates in organic synthesis, highlighting the importance of thiophene derivatives in drug discovery and development (Xuan, 2020).
Sulfonamides in Drug Development
Sulfonamides have been a significant class of compounds in the development of various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and scientific literature have explored novel drugs incorporating sulfonamide groups, emphasizing their ongoing importance in therapeutic applications (Carta et al., 2012).
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-14-7-9-15(10-8-14)28(24,25)12-11-19(23)22-20-17(13-21)16-5-3-2-4-6-18(16)27-20/h7-10H,2-6,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHDDPLBLZHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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